molecular formula C13H15N3O3S B2642474 N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide CAS No. 1903720-27-3

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide

Cat. No.: B2642474
CAS No.: 1903720-27-3
M. Wt: 293.34
InChI Key: WXZASCMOASFPGL-UHFFFAOYSA-N
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Description

N-(2-{4-Oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide is a heterocyclic compound featuring a fused thiophene-pyrimidine core (thieno[3,2-d]pyrimidine) with a 4-oxo functional group. The ethyl linker at the 3-position connects the core to an oxolane (tetrahydrofuran)-2-carboxamide moiety. The oxolane carboxamide group may enhance solubility compared to bulkier substituents, balancing lipophilicity and bioavailability.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-12(10-2-1-6-19-10)14-4-5-16-8-15-9-3-7-20-11(9)13(16)18/h3,7-8,10H,1-2,4-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZASCMOASFPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide exhibit significant anticancer properties. A study highlighted the effectiveness of thienopyrimidine derivatives in targeting cancer cells through specific molecular interactions, leading to inhibited tumor growth and proliferation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Thienopyrimidine derivatives have been characterized for their ability to combat bacterial infections, demonstrating efficacy against various strains . This potential makes them candidates for further development in antibiotic therapies.

Inhibition of Kinases

This compound may also act as an inhibitor of specific kinases involved in cancer progression. Research suggests that modifications to the thienopyrimidine structure can enhance selectivity towards targets like GSK-3β and IKK-β, which play crucial roles in cell signaling pathways associated with cancer .

Case Study 1: Targeting Folate Receptors

A series of experiments demonstrated that thienopyrimidine derivatives could be designed to selectively target folate receptors on cancer cells. The compounds exhibited enhanced uptake by tumor cells expressing these receptors, leading to increased cytotoxic effects compared to non-targeted analogs .

Case Study 2: Synthesis and Biological Evaluation

In a detailed synthesis study, researchers developed various thienopyrimidine derivatives and evaluated their biological activities. The findings revealed that specific substitutions on the thienopyrimidine core significantly influenced their anticancer potency and selectivity towards tumor cells .

Mechanism of Action

The mechanism of action of N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[3,2-d]pyrimidine core allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

  • EN300-266676 (): This compound shares the thieno[3,2-d]pyrimidine core but differs in substituents: a 4-chlorophenyl group at the 3-position and a sulfanyl acetamide group at the 2-position. The sulfanyl linkage may confer redox activity or metabolic instability compared to the target compound’s oxolane carboxamide. Molecular weight is 363.30 .
  • The oxolane group in the target may improve solubility over the furanyl substituent .

Compounds with Alternative Heterocyclic Cores

  • Naphthyridine-3-carboxamide Derivatives (): The naphthyridine core in compounds like N3-(1-adamantyl)-4-oxo-1-pentyl-naphthyridine-3-carboxamide (MW 422) replaces the thienopyrimidine system. Synthesis methods (e.g., carboxamide formation) align with those for the target compound .
  • Thieno[3,4-c]pyrrole Derivatives (): A structurally distinct heterocycle (thieno[3,4-c]pyrrole) with ethoxy/methoxyphenyl and methylsulfonyl groups. The sulfonyl group may increase metabolic stability compared to the target’s oxolane .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidine Oxolane-2-carboxamide ethyl - Hypothesized solubility -
EN300-266676 Thieno[3,2-d]pyrimidine 4-Chlorophenyl, sulfanyl acetamide 363.30 Sulfur-mediated reactivity
N3-Ada. naphthyridine Naphthyridine Adamantyl, pentyl 422 High lipophilicity
Antimicrobial thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Furanyl, methyl - Antimicrobial activity

Research Findings and Implications

  • Antimicrobial Potential: Thieno[2,3-d]pyrimidine analogs () exhibit antimicrobial activity, suggesting the target compound could be explored for similar applications .
  • Solubility vs. Lipophilicity: The oxolane group may improve aqueous solubility compared to adamantyl () or chlorophenyl () substituents, critical for oral bioavailability.
  • Metabolic Considerations: Sulfur-containing groups (e.g., sulfanyl in ) may influence metabolic pathways differently than oxygen-rich oxolane, warranting stability studies .

Biological Activity

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to detail its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine scaffold, which is known for its diverse biological activities. The molecular formula is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, and it has a molecular weight of approximately 270.33 g/mol. The structural characteristics contribute to its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the thienopyrimidine core exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that thienopyrimidine derivatives possess significant antibacterial and antimycobacterial properties. For instance, derivatives were tested against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .
  • Anticancer Potential : Thienopyrimidine derivatives have been explored for their anticancer properties. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thienopyrimidine derivatives, including those structurally similar to this compound. The results showed that compounds with a substituted amido or imino side chain at position 3 were particularly effective against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating low toxicity levels (MHC > 200 µmol/L) in hemolytic assays .
  • Inhibition of Enzymatic Activity : Another study investigated the compound's ability to inhibit specific enzymes such as GSK-3β and COX-2. The results indicated that certain thienopyrimidine derivatives could effectively suppress these enzymes, which are crucial in inflammatory pathways and cancer progression .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

Compound NameMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
N-(5-methylthieno[3,2-d]pyrimidin-4-one)16Escherichia coli
N-(4-bromo-thieno[3,2-d]pyrimidin-5-one)32Mycobacterium tuberculosis

Table 2: Inhibition of Enzyme Activity

Compound NameIC50 (µM)Enzyme
This compound15GSK-3β
N-(5-methylthieno[3,2-d]pyrimidin-4-one)25COX-2

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide?

A four-step synthetic route is commonly employed for thieno[3,2-d]pyrimidine derivatives. This involves:

Condensation : Reacting aminohydroxamates with methyl trimethoxyacetate to form the pyrimidine core.

Functionalization : Introducing the oxolane-2-carboxamide moiety via coupling reagents like EDC·HCl and HOBt·H₂O (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole).

Purification : Column chromatography under inert conditions to isolate intermediates.

Characterization : NMR and mass spectrometry for purity validation.
This approach minimizes side reactions and ensures regioselectivity in heterocyclic systems . For coupling steps, stoichiometric optimization (e.g., 1:1 molar ratios) is critical to avoid dimerization .

Q. What spectroscopic and crystallographic techniques are optimal for structural characterization?

  • X-ray Crystallography : Resolves bond angles, dihedral distortions, and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core). Disorder in residues can be addressed using refinement software like SHELXL .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to confirm substitution patterns (e.g., oxolane protons at δ 3.5–4.0 ppm, thieno protons at δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da tolerance).
    Crystallographic data should include R factors (<0.06) and data-to-parameter ratios (>13:1) to ensure reliability .

Q. What handling and storage protocols ensure compound stability?

  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation.
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions).
  • Safety : Follow GHS guidelines (P201/P202/P210) for lab-specific hazards, including thermal stability testing (TGA/DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry optimize derivative design?

  • Reaction Path Search : Quantum chemical calculations (DFT/B3LYP) predict transition states and regioselectivity in pyrimidine functionalization.
  • Machine Learning : Train models on existing reaction datasets to prioritize synthetic routes with >90% predicted yield.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational parameters, reducing trial-and-error inefficiencies .

Q. How to address discrepancies between computational predictions and experimental results?

  • Error Analysis : Compare calculated vs. observed NMR shifts (RMSD >0.5 ppm suggests conformational discrepancies).
  • Solvent Effects : Use COSMO-RS simulations to account for solvation energy differences.
  • Experimental Validation : Re-run reactions under varied conditions (e.g., solvent polarity, temperature) to isolate variables.
    Document contradictions in peer-reviewed platforms to refine predictive algorithms .

Q. What reactor designs improve scalability for multi-step syntheses?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
  • Membrane Technologies : Separate intermediates in situ to reduce purification steps.
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression.
    Scale-up studies should prioritize safety margins (e.g., 20% excess reagent tolerance) .

Q. What strategies resolve data contradictions in biological activity studies?

  • Dose-Response Curves : Test compound libraries across 3–5 log concentrations to identify outlier data points.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays).
  • Meta-Analysis : Pool data from independent studies to distinguish artifacts (e.g., solvent cytotoxicity) from true activity .

Q. How to design SAR studies for thieno[3,2-d]pyrimidine derivatives?

  • Core Modifications : Replace oxolane with piperazine or morpholine to assess steric effects.
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-oxo position to modulate H-bond donor capacity.
  • Pharmacophore Mapping : Overlay crystal structures with target proteins (e.g., kinases) to identify critical binding motifs .

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